molecular formula C30H32ClN3O4 B2586935 3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097899-46-0

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No.: B2586935
CAS No.: 2097899-46-0
M. Wt: 534.05
InChI Key: QABOKACMQUALPM-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative characterized by a complex substitution pattern. The quinoline core is functionalized at position 3 with a 4-ethoxybenzoyl group, at position 4 with a 4-(4-methoxyphenyl)piperazin-1-yl moiety, and at position 6 with a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. Commercial availability is confirmed by multiple suppliers, including Chinese and Indian companies, with certifications such as ISO9001 and GMP .

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4.ClH/c1-4-37-24-9-5-21(6-10-24)30(34)27-20-31-28-14-13-25(36-3)19-26(28)29(27)33-17-15-32(16-18-33)22-7-11-23(35-2)12-8-22;/h5-14,19-20H,4,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABOKACMQUALPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a synthetic compound belonging to the quinoline family. Its structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The chemical formula is C23H26N2O4ClC_{23}H_{26}N_2O_4Cl, indicating the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Dopamine Receptors : The compound has been studied for its binding affinity to dopamine D2-like receptors, which are crucial in neuropsychiatric disorders. It may exhibit selective activity towards D3 receptors, potentially offering therapeutic benefits in treating conditions like schizophrenia and depression .
  • Antimicrobial Activity : Preliminary studies suggest that this quinoline derivative may inhibit the growth of certain microbial strains, possibly through mechanisms involving DNA replication interference or enzyme inhibition.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Observed Reference
Dopamine D3 Receptor BindingHigh selectivity and affinity
Antimicrobial ActivityInhibition of microbial growth
Anticancer PropertiesInduction of apoptosis in cancer cells

Case Studies

  • Dopamine Receptor Studies : A study evaluated various piperazine derivatives for their selectivity towards D3 receptors. The results indicated that modifications in the quinoline structure could enhance binding affinity, suggesting a pathway for developing more effective neuropsychiatric medications .
  • Antimicrobial Evaluation : Research conducted on related quinoline compounds demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties.
  • Anticancer Research : Investigations into the anticancer potential of quinoline derivatives revealed that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was highlighted as a promising avenue for further research in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 3-ethoxybenzoyl and 4-(4-methoxyphenyl)piperazinyl groups. Key comparisons include:

  • 4-(4-Cyano-4-phenylpiperidin-1-yl)-6-methoxyquinoline-3-carboxylic acid (): Replaces the ethoxybenzoyl group with a carboxylic acid and substitutes piperazine with a cyano-phenylpiperidine.
  • 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride (): Lacks the 3-ethoxybenzoyl group and uses a methylpiperazine instead of methoxyphenylpiperazine, simplifying steric bulk .
  • Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate (): Features a trifluoromethyl group (electron-withdrawing) and chlorophenyl-piperazine, increasing metabolic stability compared to the target’s methoxyphenyl group .
  • 6-Methoxy-4-(piperazin-1-yl)quinoline hydrochloride (): A simpler analog lacking both the 3-ethoxybenzoyl and 4-methoxyphenyl groups, highlighting the target’s complexity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Salt Form) Retention Time (min) m/z (M+H)+
Target Compound C₃₀H₃₀ClN₃O₄ (estimated) ~560.1 3-(4-Ethoxybenzoyl), 6-methoxy, 4-(4-methoxyphenylpiperazinyl) High (HCl salt)
4-(4-Cyano-4-phenylpiperidin-1-yl)-6-methoxyquinoline-3-carboxylic acid () C₂₅H₂₂N₃O₃ 388.4 3-carboxylic acid, 6-methoxy, 4-cyano-phenylpiperidine Moderate 2.95 388
2-(4-Methoxyphenyl)-4-(4-methylpiperazinyl)quinoline hydrochloride () C₂₁H₂₄ClN₃O 369.9 2-(4-methoxyphenyl), 4-methylpiperazinyl High (HCl salt)
Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate () C₂₃H₂₁ClF₃N₃O₂ 487.9 3-ethyl carboxylate, 6-trifluoromethyl, 4-(4-chlorophenylpiperazinyl) Low
6-Methoxy-4-(piperazin-1-yl)quinoline hydrochloride () C₁₄H₁₈ClN₃O 279.8 6-methoxy, 4-piperazinyl High (HCl salt)
  • Lipophilicity : The target’s 3-ethoxybenzoyl group increases logP compared to carboxylic acid derivatives () .
  • Salt Forms : Hydrochloride salts (target, ) improve aqueous solubility over neutral analogs () .

Functional and Pharmacological Insights

  • Piperazine Role : The 4-methoxyphenylpiperazine in the target may enhance receptor binding (e.g., serotonin or dopamine receptors) compared to methylpiperazine () or chlorophenylpiperazine () .

Q & A

Basic Question: What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a quinoline core (e.g., 6-methoxyquinoline-4-carboxylic acid derivatives) with substituted piperazine and benzoyl groups. Key steps include:

  • Alkaline condensation : Reacting intermediates like 4-chloroquinoline with 4-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-quinoline backbone .
  • Hydrochloride salt formation : Treating the free base with hydrogen chloride in ethanol to improve solubility and stability .
  • Yield optimization : Adjusting temperature (80–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 quinoline:piperazine) to minimize side products like N-oxide derivatives .

Basic Question: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry of the piperazine and quinoline moieties (e.g., bond angles, torsion angles) .
  • High-Performance Liquid Chromatography (HPLC) : Uses C18 columns with mobile phases (e.g., acetonitrile:water + 0.1% TFA) to assess purity (>95%) and detect impurities like unreacted intermediates .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., cleavage at the piperazine-quinoline bond) .

Basic Question: What are the hypothesized pharmacological targets of this compound, and how are binding assays designed?

Methodological Answer:
The compound’s piperazine and quinoline groups suggest affinity for serotonin (5-HT) or dopamine receptors. Experimental approaches include:

  • Radioligand displacement assays : Compete with [³H]ketanserin for 5-HT₂A receptor binding in HEK293 cells, using 10 μM test compound concentrations .
  • Kinase inhibition profiling : Screen against a panel of 50 kinases (e.g., EGFR, PI3K) at 1 μM to identify off-target effects .

Advanced Question: How can computational models predict reaction pathways and optimize synthesis?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to map energy barriers for key steps (e.g., piperazine-quinoline coupling) and identify transition states .
  • Machine learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. DMSO) and catalysts (e.g., Pd/C for hydrogenation) .
  • ICReDD workflow : Integrate computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 60% .

Advanced Question: How should researchers resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled variable testing : Systematically vary pH (2–10), temperature (4–40°C), and ionic strength to replicate conflicting conditions .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 30 days) with HPLC monitoring to identify hydrolysis-prone groups (e.g., ethoxybenzoyl) .

Advanced Question: What reactor design principles enhance scalability for this compound’s synthesis?

Methodological Answer:

  • Continuous flow reactors : Improve heat transfer for exothermic steps (e.g., HCl salt formation) and reduce batch-to-batch variability .
  • Membrane separation : Employ nanofiltration to remove unreacted piperazine derivatives (MW < 300 Da) .

Advanced Question: How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Optimize parameters like reaction time (8–24 hrs) and catalyst loading (0.5–2 mol%) using a central composite design .
  • Chiral chromatography : Separate enantiomeric impurities using amylose-based columns (e.g., Chiralpak AD-H) .

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